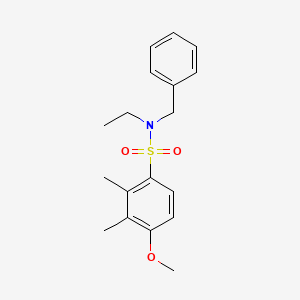

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

Description

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with benzyl, ethyl, methoxy, and dimethyl groups, along with a sulfonamide functional group.

Properties

IUPAC Name |

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-11-17(22-4)14(2)15(18)3/h6-12H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEIBVTXFPSHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Benzene Derivative: The starting material, 4-methoxy-2,3-dimethylbenzene, undergoes electrophilic aromatic substitution to introduce the benzyl and ethyl groups.

Sulfonamide Formation: The intermediate product is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or alcohols.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of new functional groups on the benzene ring.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, leading to antibacterial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-N-ethyl-4-methoxybenzene-1-sulfonamide

- N-benzyl-N-ethyl-2,3-dimethylbenzene-1-sulfonamide

- N-benzyl-N-ethyl-4-methoxy-2-methylbenzene-1-sulfonamide

Uniqueness

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups, along with the sulfonamide functionality, provides a distinct profile compared to other similar compounds.

Biological Activity

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by a complex structure that includes a benzene ring with various substituents. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C16H21N1O2S, with a molecular weight of 333.45 g/mol. The structure includes:

- Benzyl group

- Ethyl group

- Methoxy group

- Two methyl groups attached to the benzene ring

This unique arrangement allows the compound to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this sulfonamide compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts bacterial replication and growth, leading to its antibacterial effects. Additionally, the compound may modulate various biological pathways by interacting with specific receptors and enzymes.

Antibacterial Properties

Research indicates that sulfonamides exhibit significant antibacterial activity against a range of bacterial strains. In vitro studies have demonstrated effectiveness against:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | High |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Low |

These findings suggest that modifications in the structure can enhance or reduce antibacterial effectiveness.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that related sulfonamide derivatives can lower pro-inflammatory cytokines in animal models, indicating potential therapeutic benefits in inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides and their derivatives:

- Antibacterial Activity : A study highlighted the effectiveness of sulfonamides against E. coli and S. aureus, demonstrating significant inhibition in growth rates compared to control groups.

- Inflammation Modulation : Another research effort focused on animal models where treatment with sulfonamide derivatives resulted in decreased levels of inflammatory markers, suggesting a mechanism for reducing inflammation.

- Mechanistic Insights : Investigations into the interaction between sulfonamides and bacterial enzymes revealed that these compounds effectively inhibit dihydropteroate synthase, leading to cell death in susceptible bacteria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|

| N-benzyl-N-ethylbenzenesulfonamide | Moderate | Low |

| N-benzyl-N-ethyl-4-methoxybenzenesulfonamide | High | Moderate |

| N-benzyl-N-ethyl-2,5-dimethylbenzenesulfonamide | Low | High |

This table illustrates how structural variations influence biological activity.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide?

The synthesis typically involves nucleophilic substitution reactions to introduce the benzyl and ethyl groups to the sulfonamide core. Key steps include:

- Sulfonylation : Reacting a sulfonyl chloride precursor with benzylamine and ethylamine under basic conditions (e.g., NaOH or triethylamine) to form the N-benzyl-N-ethyl substituents.

- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 0–25°C prevents side reactions, such as over-substitution or decomposition .

Purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR validate substituent positions and electronic environments (e.g., methoxy group at C4) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching CHNOS) .

- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Unreacted sulfonyl chloride : Removed via aqueous extraction (basic wash) .

- Di-substituted by-products : Controlled by stoichiometric ratios of amines and monitored via TLC .

- Oxidation products : Avoided by conducting reactions under inert atmospheres (N/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or unexpected by-products?

Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature). Strategies include:

- Reproducibility checks : Replicating literature methods with precise control of moisture and oxygen levels .

- By-product analysis : Using LC-MS or X-ray crystallography (e.g., unexpected "double" sulfonamide formation in related compounds ).

- Kinetic studies : Identifying rate-limiting steps to optimize reagent addition sequences .

Q. What strategies optimize reaction pathways for introducing functional groups to this sulfonamide?

- Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) during alkylation or acylation .

- Catalysis : Palladium catalysts enable selective cross-coupling for aryl modifications .

- Solvent effects : Polar solvents stabilize transition states in SN2 mechanisms, while non-polar solvents favor electrophilic substitutions .

Q. How does the sulfonamide group’s electronic environment influence reactivity in further modifications?

The sulfonamide’s electron-withdrawing nature:

- Deactivates the benzene ring : Directs electrophilic substitutions to meta positions .

- Enhances acidity of adjacent protons : Facilitates deprotonation for nucleophilic attacks (e.g., forming Schiff bases) .

- Coordination sites : The sulfonyl oxygen can bind metal catalysts, influencing catalytic cycles in cross-coupling reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability : Stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong acids/bases via sulfonyl-O cleavage .

- Thermal stability : Decomposes above 150°C (DSC/TGA data recommended for storage guidelines) .

- Light sensitivity : UV exposure may degrade the methoxy group; amber vials are advised for long-term storage .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.